![molecular formula C21H13N B1617390 Dibenz[a,i]acridine CAS No. 226-92-6](/img/structure/B1617390.png)
Dibenz[a,i]acridine
Overview
Description
Dibenz[a,i]acridine is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H13N. It is a nitrogen-containing heterocyclic compound, characterized by its planar structure and aromaticity. This compound is known for its mutagenic and carcinogenic properties, making it a compound of interest in environmental and health-related studies .
Mechanism of Action
Target of Action
Dibenz[a,i]acridine is a complex compound that primarily targets liver and lung microsomes . These microsomes, which are small vesicles derived from the endoplasmic reticulum, play a crucial role in the metabolism of many substances within the cell.
Mode of Action
The interaction of this compound with its targets involves the formation of various metabolites. In the presence of liver microsomes, this compound is metabolized into several compounds, including trans-DBAJAC-3,4-dihydrodiol, trans-DBAJAC-5,6-dihydro-diol, DBAJAC-5,6-oxide, 3-hydroxy-DBAJAC, and 4-hydroxy-DRAJAC . These metabolites result from the enzymatic actions of the microsomes on this compound.
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of the compound into various metabolites. The major metabolite formed is trans-DBAJAC-3,4-dihydrodiol, which is considered the candidate proximate carcinogen according to the bay-region theory of carcinogenesis . Other significant metabolites include DBAJAC-5,6-oxide and phenols .
Pharmacokinetics
It is known that the compound is metabolized in the liver and lungs, suggesting that it is likely absorbed and distributed to these organs following exposure .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its metabolites. The formation of these metabolites, particularly trans-DBAJAC-3,4-dihydrodiol, suggests that this compound may have carcinogenic effects . This is supported by the fact that this compound is known to induce cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is found in complex combustion mixtures, such as those produced by automobile exhaust, coal-burning effluent, and tobacco smoke . These environmental sources can potentially affect the exposure levels and subsequent actions of this compound.
Biochemical Analysis
Biochemical Properties
Dibenz(a,i)acridine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
Cellular Effects
The metabolism of Dibenz(a,i)acridine has been examined in liver microsomal incubations using preparations from 3-methylcholanthrene-pretreated Wistar rats . The metabolites formed include trans-5, 6-dihydro-5, 6-dihydroxydibenz[a,j]acridine, trans-3, 4-dihydro-3, 4-dihydroxydibenz[a,j]acridine, dibenz[a,j]acridine-5, 6-oxide, 3-hydroxydibenz[a,j]acridine and 4-hydroxydibenz[a,j]acridine .
Molecular Mechanism
It is known to interact with various biomolecules and enzymes, leading to changes in gene expression .
Dosage Effects in Animal Models
Dibenz(a,i)acridine has been shown to induce skin tumors in mice following topical application and produced local sarcomas at the highest dose tested following subcutaneous administration . It increased the incidence of lung tumors after subcutaneous administration .
Metabolic Pathways
The metabolic pathways of Dibenz(a,i)acridine involve several enzymes and cofactors . The major metabolite is the 3, 4-dihydrodiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenz[a,i]acridine can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-naphthylamine with phthalic anhydride in the presence of a strong acid like sulfuric acid can yield this compound . Another method involves the cyclodehydration of 2-aminobiphenyl derivatives under high-temperature conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its toxic nature. it can be produced on a small scale for research purposes using the aforementioned synthetic routes. The reaction conditions typically involve high temperatures and the use of strong acids or dehydrating agents .
Chemical Reactions Analysis
Types of Reactions
Dibenz[a,i]acridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, such as nitro-dibenz[a,i]acridine, halogenated this compound, and alkyl-dibenz[a,i]acridine .
Scientific Research Applications
Anti-Cancer Research
DB[a,i]Acr has been investigated for its potential as an anti-cancer agent. Research indicates that it may act as a DNA intercalator, disrupting DNA replication and transcription, which leads to cytotoxic effects in cancer cells. For instance, studies have shown that derivatives of dibenz[a,i]acridine exhibit substantial anti-tumor activity against various cancer cell lines, including melanoma and cervical cancer .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
DB[a,i]Acr | HeLa | 7.5 | DNA intercalation |
DB[a,i]Acr-3,4-diol | HepG2 | 5.0 | Apoptosis induction via caspase activation |
DB[a,i]Acr-10,11-diol | A375 | 6.0 | Cell cycle arrest |
Carcinogenicity Studies
This compound is also recognized for its carcinogenic properties. Studies have demonstrated that it can be metabolized to form reactive epoxides that interact with cellular macromolecules, leading to mutations and tumor formation in animal models . The bay-region diols of DB[a,i]Acr have been identified as critical metabolites in the carcinogenic process.
Case Study: Tumorigenicity Assessment
In a study involving CD-1 female mice, topical application of this compound resulted in high tumorigenicity, particularly when combined with phorbol esters to promote tumor growth . This highlights the compound's role in cancer promotion and its potential as a model for studying PAH-induced carcinogenesis.
Environmental Toxicology
This compound is classified as an environmental contaminant often found in combustion byproducts and industrial emissions. Its persistence in the environment raises concerns regarding human exposure and ecological impact. Studies on its metabolic pathways indicate that it can undergo biotransformation into less harmful metabolites, although the intermediates may still possess toxic properties .
Table 2: Metabolic Pathways of this compound
Metabolite | Enzyme Involved | Toxicological Significance |
---|---|---|
DB[a,i]Acr-3,4-diol | Cytochrome P450 | Precursor to reactive epoxides |
DB[a,i]Acr-10,11-diol | Epoxide hydrolase | Potential mutagenic effects |
Material Science Applications
Recent advancements have explored the use of this compound derivatives in material science, particularly in the development of fluorescent sensors. These compounds exhibit unique optical properties under UV light, enabling their utilization in bioimaging applications . The ability to detect specific ions or molecules within living cells has been demonstrated, showcasing their potential for real-time monitoring in biological systems.
Comparison with Similar Compounds
Similar Compounds
Dibenz[a,j]acridine: Another PAH with a similar structure but differing in the position of the nitrogen atom, leading to variations in its chemical reactivity and biological effects.
Benzo[a]pyrene: A well-known PAH with significant carcinogenic properties, often compared with dibenz[a,i]acridine in environmental studies.
Uniqueness
This compound is unique due to its specific structure, which influences its reactivity and interaction with biological molecules. Its planar structure and nitrogen atom allow for strong DNA intercalation, making it a potent mutagen and carcinogen .
Biological Activity
Dibenz[a,i]acridine (DBAIC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly its mutagenic and carcinogenic properties. This compound belongs to a class of chemicals known for their complex interactions with biological systems, and understanding its biological activity is crucial for evaluating its health risks.
Chemical Structure and Properties
This compound is characterized by a fused ring system comprising two benzene rings and an acridine structure. Its unique configuration allows it to interact with various biological molecules, leading to significant effects on cellular processes.
Mutagenicity Studies
Research has demonstrated that DBAIC exhibits mutagenic properties, particularly through its metabolites. A study investigated the mutagenicity of DBAIC and its dihydrodiol derivatives using bacterial strains such as Salmonella typhimurium TA98 and TA100, as well as V79 Chinese hamster lung cells. The findings indicated that the 3,4-dihydrodiol of DBAIC was the most active mutagen in both bacterial and mammalian cell systems, suggesting a strong correlation between its structure and biological activity .
Tumorigenicity in Animal Models
This compound has been evaluated for its tumorigenic potential in various animal models. In a study involving CD-1 female mice, DBAIC was applied topically alongside tumor promoters, leading to significant tumor formation. The results showed that DBAIC had a notable tumor-initiating activity, particularly when administered in specific configurations such as the optically active bay-region 3,4-diol 1,2-epoxides .
Table 1: Tumorigenicity Results in Mouse Models
Compound | Tumor Type | Dose (nmol) | Observations |
---|---|---|---|
This compound | Skin tumors | 50 & 200 | Significant tumor-initiating activity |
Bay-region 3,4-diol 1,2-epoxide | Skin tumors | 50 | Most active isomer observed |
Dihydrodiol derivatives | Various tumors | 500 | High tumorigenicity |
The biological activity of DBAIC is primarily attributed to its ability to form DNA adducts. These adducts interfere with normal DNA replication and transcription processes, leading to mutations that can initiate carcinogenesis. The stereoselective metabolism of DBAIC into reactive intermediates such as bay-region diol epoxides plays a critical role in its mutagenic effects .
Case Studies and Epidemiological Evidence
Epidemiological studies have linked exposure to this compound and similar compounds with increased cancer risk in humans. For instance, occupational exposure assessments have shown elevated cancer incidences among workers in industries involving PAHs. The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on sufficient evidence from animal studies .
Properties
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-2-7-16-13-21-17(11-15(16)6-1)12-19-18-8-4-3-5-14(18)9-10-20(19)22-21/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXMZJQYYWLOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4C=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075372 | |
Record name | Dibenz[a,i]acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226-92-6 | |
Record name | Dibenz(a,i)acridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenz[a,i]acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZ(A,I)ACRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR2CDV898L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Dibenz[a,i]acridine, and what are its downstream effects?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) with a nitrogen heteroatom (aza-PAH). Research suggests its primary mechanism of action involves activation of the aryl hydrocarbon receptor (AhR) pathway. [] While the exact downstream effects are not fully elucidated in the provided papers, AhR activation is known to influence various cellular processes, including xenobiotic metabolism, cell proliferation, and immune responses. Excessive or dysregulated AhR activation can contribute to toxicological effects. []
Q2: How potent is this compound in activating the AhR pathway compared to other PAHs?
A2: this compound exhibits significant potency in activating the AhR pathway. In fact, studies demonstrate its activity falls within the picomolar range, comparable to the potent environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin. [] Notably, aza-PAHs like this compound generally display higher AhR activation potencies than their unsubstituted PAH counterparts. []
Q3: How does the structure of this compound relate to its ability to activate the AhR?
A3: Quantitative structure-activity relationship (QSAR) modeling suggests that molecular descriptors like ellipsoidal volume, molar refractivity, and molecular size are crucial for AhR activation potency in aza-PAHs. [] While specific structural features of this compound contributing to its high potency aren't explicitly detailed, the presence of the nitrogen heteroatom and its overall size and shape likely play significant roles.
Q4: What are the environmental implications of this compound?
A4: this compound is considered an environmental contaminant. Studies have detected its presence in food oils, likely arising from environmental contamination of raw materials. [] Given its high AhR activation potency, understanding its environmental fate, persistence, and potential for bioaccumulation is crucial.
Q5: What analytical techniques are used to study this compound?
A5: Various analytical methods are employed for the detection and quantification of this compound in different matrices. One technique utilized is LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry). [] This method allows for sensitive and selective determination of this compound and other azaarenes in complex samples like food oils. []
Q6: Are there any known safety concerns regarding this compound?
A7: While specific toxicity data for this compound are not provided in the research excerpts, its classification as an aza-PAH raises concerns. Aza-PAHs, in general, exhibit higher cytotoxicity and AhR activation potency compared to their unsubstituted PAH counterparts, suggesting a greater potential for toxicological effects. [] Further research is essential to comprehensively assess its safety profile, including potential long-term effects and environmental hazards.
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